molecular formula C12H15NO4S B039269 1-(Phenylsulfonyl)piperidine-4-carboxylic acid CAS No. 122891-92-3

1-(Phenylsulfonyl)piperidine-4-carboxylic acid

Cat. No.: B039269
CAS No.: 122891-92-3
M. Wt: 269.32 g/mol
InChI Key: ROBBWMKVNMSDPF-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C12H15NO4S. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a phenylsulfonyl group attached to the nitrogen atom and a carboxylic acid group at the fourth position of the piperidine ring.

Scientific Research Applications

1-(Phenylsulfonyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders and other diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Safety and Hazards

“1-(Phenylsulfonyl)piperidine-4-carboxylic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(Phenylsulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted piperidine derivatives and sulfone compounds.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

1-(Phenylsulfonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(benzenesulfonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c14-12(15)10-6-8-13(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBBWMKVNMSDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353278
Record name 1-(Benzenesulfonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122891-92-3
Record name 1-(Benzenesulfonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzenesulfonyl)piperidine-4-carboxylic acid
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